molecular formula C15H11ClF3NOS B2972990 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2034608-58-5

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2972990
CAS No.: 2034608-58-5
M. Wt: 345.76
InChI Key: QESVQRBIGKFJKP-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone is an intriguing compound known for its unique structure that bridges thienopyridine and trifluoromethylphenyl groups. This compound has garnered attention for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industrial processes.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multistep processes starting from commercially available starting materials. The key steps include:

    • Formation of Thienopyridine Core: : This is achieved through a cyclization reaction involving appropriate intermediates.

    • Introduction of the Chlorine Atom: : Chlorination is performed under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride.

    • Coupling with Trifluoromethylphenyl Group: : This step requires the use of coupling reagents like palladium catalysts in a Suzuki or Sonogashira coupling reaction.

  • Industrial Production Methods

    • Scaling Up: : Industrial production of this compound necessitates optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry may be employed to ensure consistency and efficiency.

    • Purification: : Purification is carried out using methods like recrystallization, column chromatography, or preparative HPLC to attain the desired product quality.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : This compound can undergo oxidation reactions, often mediated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    • Reduction: : Reduction reactions can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

    • Substitution: : It participates in substitution reactions, where the chlorine atom may be replaced by other functional groups using nucleophiles like amines or thiols.

  • Common Reagents and Conditions

    • Oxidation: : Reagents like potassium permanganate, hydrogen peroxide.

    • Reduction: : Reagents like sodium borohydride, lithium aluminum hydride.

    • Substitution: : Reagents like nucleophiles (amines, thiols), usually under mild conditions to preserve the integrity of the compound.

  • Major Products: : The major products formed from these reactions vary, ranging from oxidized derivatives to reduced forms and substituted analogs, depending on the nature of the reactants and reaction conditions.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of various organic molecules, facilitating the development of complex molecular structures.

  • Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor binding, making it a candidate for drug discovery.

  • Industry: : Utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Mechanism of Action

  • Molecular Targets and Pathways: : This compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethylphenyl group is particularly notable for enhancing binding affinity and selectivity toward these targets.

  • Mechanism: : The mechanism involves binding to active sites or allosteric sites on proteins, leading to modulation of their activity. This can result in inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

  • Comparison with Other Compounds

    • Differences: : Unlike other similar compounds, the unique combination of thienopyridine and trifluoromethylphenyl groups in (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone imparts distinct properties.

    • Similar Compounds: : Compounds such as thienopyridine derivatives, trifluoromethylated aromatics, and chlorinated heterocycles share structural similarities but differ in their functional profiles and applications.

This comprehensive overview highlights the multifaceted nature of this compound, emphasizing its significance in scientific research and industrial applications. Got questions or something you'd like to add?

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NOS/c16-13-7-9-8-20(6-5-12(9)22-13)14(21)10-3-1-2-4-11(10)15(17,18)19/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESVQRBIGKFJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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